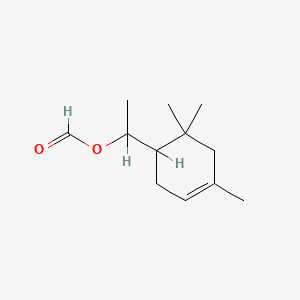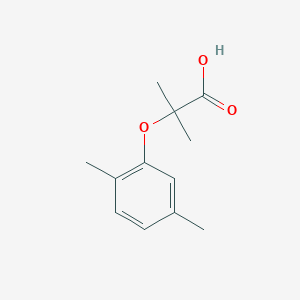
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate is a chemical compound with the molecular formula C11H15NO7. It is known for its unique structure, which includes a pyrrolidinone ring and an ester linkage. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethyl butanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is conducted at room temperature and requires careful control of the reaction time to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is utilized in biochemical assays and as a crosslinking agent in protein studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate involves its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone groups, which can undergo nucleophilic attack. The compound can modify proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)ethyl isobutyrate: Similar structure but with an isobutyrate group instead of butanoate.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Contains a fumarate group instead of butanoate.
Azidoacetic acid NHS ester: Contains an azidoacetyl group and is used in click chemistry.
Uniqueness
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate is unique due to its specific ester linkage and the presence of the pyrrolidinone ring, which imparts distinct reactivity and applications in various fields .
Properties
CAS No. |
886051-39-4 |
|---|---|
Molecular Formula |
C11H15NO7 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl butanoate |
InChI |
InChI=1S/C11H15NO7/c1-3-4-10(15)17-7(2)18-11(16)19-12-8(13)5-6-9(12)14/h7H,3-6H2,1-2H3 |
InChI Key |
PFZUKNNWGORMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)OC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid](/img/structure/B8642037.png)



![1-[(3,4-Dichlorophenyl)methyl]imidazolidin-2-one](/img/structure/B8642064.png)



